molecular formula C16H33Br B154569 1-Bromohexadecane CAS No. 112-82-3

1-Bromohexadecane

Cat. No.: B154569
CAS No.: 112-82-3
M. Wt: 305.34 g/mol
InChI Key: HNTGIJLWHDPAFN-UHFFFAOYSA-N
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Description

1-Bromohexadecane, also known as hexadecyl bromide, is an organic compound with the molecular formula C16H33Br. It is a long-chain alkyl bromide, consisting of a sixteen-carbon chain with a bromine atom attached to the terminal carbon. This compound is typically a colorless to yellow liquid or solid, depending on the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromohexadecane can be synthesized through the bromination of hexadecanol. The process involves heating hexadecanol in the presence of red phosphorus and adding bromine dropwise at a controlled temperature of 100-130°C. The reaction continues for about six hours, during which hydrogen bromide is released. The mixture is then cooled, washed with saturated sodium chloride, and distilled to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Bromohexadecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions typically occur in polar solvents such as ethanol or dimethyl sulfoxide.

    Reduction: this compound can be reduced to hexadecane using reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Depending on the nucleophile, the major products can include alcohols, ethers, or amines.

    Reduction Reactions: The major product is hexadecane.

Scientific Research Applications

1-Bromohexadecane has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromododecane (C12H25Br)
  • 1-Bromotetradecane (C14H29Br)
  • 1-Bromooctadecane (C18H37Br)

Comparison: 1-Bromohexadecane is unique due to its sixteen-carbon chain, which provides specific properties such as higher boiling and melting points compared to shorter-chain alkyl bromides. This makes it particularly useful in applications requiring long-chain alkyl groups, such as in the synthesis of surfactants and lubricants .

Properties

IUPAC Name

1-bromohexadecane
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InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
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InChI Key

HNTGIJLWHDPAFN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCBr
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Molecular Formula

C16H33Br
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DSSTOX Substance ID

DTXSID2049397
Record name 1-Bromohexadecane
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Molecular Weight

305.34 g/mol
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Physical Description

Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS]
Record name Hexadecane, 1-bromo-
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Record name 1-Bromohexadecane
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CAS No.

112-82-3
Record name 1-Bromohexadecane
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Record name Hexadecane, 1-bromo-
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Synthesis routes and methods

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1-bromohexadecane is C16H33Br, and its molecular weight is 305.33 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) has been employed to analyze its structure. [, , , ] You can find more details on spectroscopic data within the provided research articles.

ANone: Research shows that this compound can be incorporated into various systems, including:

  • Emulsions: It has been investigated as the oil phase in oil-in-water emulsions stabilized by responsive copolymers like poly(N-isopropylacrylamide)-co-poly(ethyleneglycol methacrylate). These emulsions exhibit temperature-induced gelation, influenced by factors like copolymer concentration and the presence of surfactants. [, ]
  • Polypropylene Composites: When grafted onto multi-walled carbon nanotubes (MWNTs), this compound improves the dispersion of MWNTs within polypropylene, leading to enhanced mechanical and thermal properties of the composite material. []

A: Studies using the murine local lymph node assay (LLNA) have shown a biphasic response to 1-bromoalkanes with varying chain lengths. The sensitization potential peaks at a 16-carbon chain (this compound). This suggests that factors beyond lipid solubility, like volatility and skin retention, contribute to the overall activity. []

ANone: this compound has been explored for various applications, including:

  • Synthesis of Cationic Surfactants: It is a key reagent in synthesizing cationic Gemini surfactants with improved foaming and emulsification properties. [, ]
  • Modification of Materials: It is used to modify materials like montmorillonite clay, enhancing their hydrophobic properties for applications like water shutoff and profile control in oil reservoirs. []
  • Preparation of Liquid Crystals: It serves as a starting material for synthesizing liquid crystal compounds exhibiting specific thermal transitions and optical properties. []
  • Synthesis of Quaternary Phosphonium Salts: It can be used to create polymeric immobilized quaternary phosphonium salts that exhibit bactericidal properties. []

ANone: Researchers utilize a range of techniques, including:

  • Surface Pressure-Area Isotherms: To investigate the organization and phase behavior of this compound within monolayers at the air-water interface. []
  • Brewster Angle Microscopy (BAM): To visualize the morphology and domain structures of this compound within monolayers. []
  • Vibrational Sum Frequency Generation (SFG) Spectroscopy: To probe the molecular structure and orientation of this compound at interfaces. []
  • Infrared Reflection-Absorption Spectroscopy (IRRAS): To obtain information about the conformation and interactions of this compound molecules within monolayers. []
  • Rheology: To investigate the flow and deformation behavior of emulsions containing this compound, particularly during temperature-induced gelation. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (UHPLC-DAD-MS): To identify and quantify this compound in complex mixtures, such as those found in commercially available adhesive traps. []

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